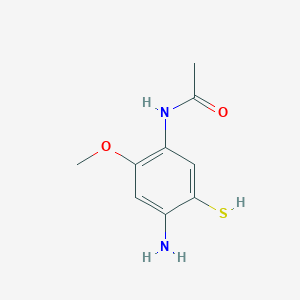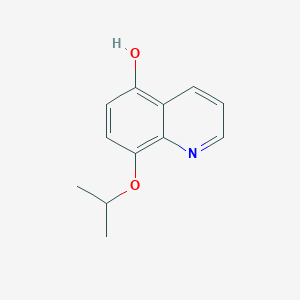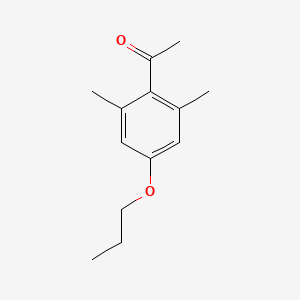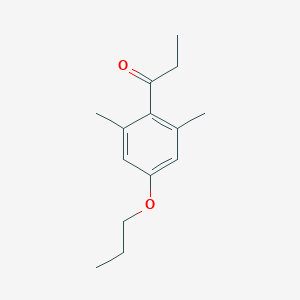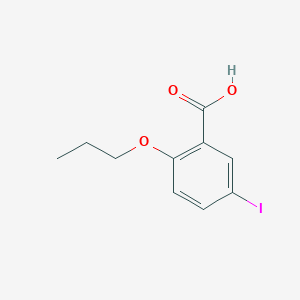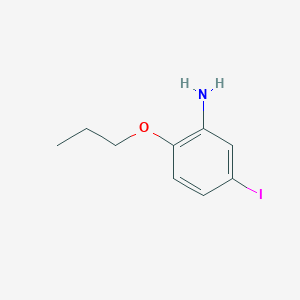
2-(5-ethoxy-1H-indol-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethoxy-1H-indol-3-yl)ethan-1-ol is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds that are structurally similar to the amino acid tryptophan and are found in many natural products and pharmaceuticals. This compound features an indole ring substituted with an ethoxy group at the 5-position and a hydroxyl group at the 3-position of the ethyl side chain.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-ethoxyindole as the starting material.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under mild conditions, often using catalysts to improve yield and selectivity.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and consistency of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the indole nitrogen.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid or indole-3-one.
Reduction Products: Reduced indole derivatives.
Substitution Products: Various substituted indoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Ethoxy-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known to interact with various biological targets, including enzymes and receptors.
Medicine: Indole compounds have been studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of dyes, fragrances, and other fine chemicals.
Wirkmechanismus
The mechanism by which 2-(5-ethoxy-1H-indol-3-yl)ethan-1-ol exerts its effects depends on its specific biological target. For example, if it interacts with an enzyme, it may inhibit or activate the enzyme by binding to its active site. The molecular pathways involved can vary widely depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
5-Methoxytryptamine: Similar structure but with a methoxy group instead of ethoxy.
Serotonin: A well-known neurotransmitter with a similar indole structure.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness: 2-(5-ethoxy-1H-indol-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.
Eigenschaften
IUPAC Name |
2-(5-ethoxy-1H-indol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-10-3-4-12-11(7-10)9(5-6-14)8-13-12/h3-4,7-8,13-14H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSVLLNXDPCLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



